ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate
Description
This compound is a highly substituted 4H-pyran-3-carboxylate derivative characterized by a pyran core with amino (NH₂) and cyano (CN) groups at positions 5 and 6, respectively. The 2-position features a sulfanylmethyl (-SCH₂-) linker to a 3-cyano-substituted cyclohepta[b]pyridine moiety, while the 4-position is occupied by a 3,4-dichlorophenyl group. The cyclohepta[b]pyridine ring introduces a seven-membered fused bicyclic system, which may influence conformational flexibility and intermolecular interactions compared to smaller heterocycles .
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N4O3S/c1-2-35-27(34)24-22(14-37-26-17(12-30)10-15-6-4-3-5-7-21(15)33-26)36-25(32)18(13-31)23(24)16-8-9-19(28)20(29)11-16/h8-11,23H,2-7,14,32H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVYOTXFKKPCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)Cl)Cl)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran derivatives class. Its structure features multiple functional groups, including amino and cyano groups, which significantly enhance its reactivity and biological activity. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound's unique structure can be analyzed through various spectroscopic techniques. The presence of a pyran ring fused with a tetrahydrocycloheptapyridine moiety and dichlorophenyl group contributes to its potential biological properties.
The biological activity of ethyl 6-amino-5-cyano derivatives often relates to their interaction with biological targets. The mechanisms may include:
- Enzyme Inhibition : Compounds with cyano and amino functionalities can act as inhibitors for various enzymes.
- Receptor Modulation : The structural components may facilitate binding to specific receptors, influencing signaling pathways.
Biological Activities
Research indicates that ethyl 6-amino-5-cyano derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
- Cardiovascular Effects : Some derivatives have been evaluated for their impact on cardiovascular systems, particularly in modulating blood pressure and coronary resistance.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of pyran derivatives similar to ethyl 6-amino-5-cyano compounds against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent.
Study 2: Anticancer Activity
Research focused on the cytotoxic effects of structurally related compounds on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells, suggesting their utility in cancer therapy.
Pharmacokinetic Properties
Understanding the pharmacokinetics of ethyl 6-amino-5-cyano derivatives is crucial for evaluating their therapeutic potential. Key parameters include:
- Absorption : Studies suggest favorable absorption characteristics in gastrointestinal models.
- Distribution : High lipophilicity may enhance tissue distribution.
- Metabolism : Cytochrome P450 enzymes likely play a significant role in metabolizing these compounds.
- Excretion : Renal excretion is anticipated based on molecular weight and polarity.
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Weight | Approx. 400 g/mol |
| Solubility | Soluble in organic solvents |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Absorption | Favorable in gastrointestinal models |
Comparison with Similar Compounds
Aryl Group Modifications
- 3,4-Dichlorophenyl (Target Compound): The electron-withdrawing chlorine atoms enhance lipophilicity (logP) and may improve membrane permeability compared to non-halogenated analogs.
- 3-Fluorophenyl (Ethyl 6-Amino-5-Cyano-4-(3-Fluorophenyl)-2-Methyl-4H-Pyran-3-Carboxylate): Fluorine’s electronegativity and smaller size reduce steric hindrance while maintaining moderate lipophilicity. This compound exhibits >99% purity (HPLC) and is used as an active pharmaceutical ingredient (API) .
- 3,4-Dimethoxyphenyl (Ethyl 6-Amino-5-Cyano-4-(3,4-Dimethoxyphenyl)-2-Propyl-4H-Pyran-3-Carboxylate): Methoxy groups increase solubility in polar solvents but reduce logP.
Substituents at Position 2
- The 3-cyano group may participate in hydrogen bonding .
- Methyl (Ethyl 6-Amino-5-Cyano-4-(3-Fluorophenyl)-2-Methyl-4H-Pyran-3-Carboxylate): A simple methyl group reduces synthetic complexity but limits opportunities for targeted interactions .
- Phenyl (Ethyl 6-Amino-4-(2-Chlorophenyl)-5-Cyano-2-Phenyl-4H-Pyran-3-Carboxylate): The phenyl group enhances aromatic interactions but may increase metabolic oxidation risks .
Physicochemical and Pharmacological Properties
*Calculated using ChemDraw.
Crystallographic and Structural Insights
Preparation Methods
Core 4H-Pyran Formation via Multicomponent Reaction
The 4H-pyran scaffold is constructed through a one-pot cyclocondensation reaction. A mixture of ethyl acetoacetate (1 mmol), 3,4-dichlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) undergoes microwave-assisted catalysis under solvent-free conditions . The reaction employs a niobium-based decaniobate catalyst (4H₁₂N⁺·6H₂O·Nb₁₀O₂₈⁶⁻, 100 mg) at 80°C for 1 hour, achieving quantitative yields . Microwave irradiation enhances reaction efficiency by reducing activation energy and preventing thermal decomposition .
Key parameters:
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Catalyst: Decaniobate (Nb₁₀O₂₈⁶⁻) facilitates proton transfer and stabilizes intermediates through Lewis acid-base interactions .
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Solvent: Neat conditions minimize side reactions and simplify purification .
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Monitoring: Thin-layer chromatography (TLC) with 1:2 ethyl acetate/petroleum ether confirms completion .
Introduction of the Sulfanylmethyl Group
The sulfanylmethyl moiety at position 2 of the pyran ring is introduced via nucleophilic substitution. A bromomethyl intermediate is generated by treating the pyran core with N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) in carbon tetrachloride. Subsequent reaction with 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol (1.2 equiv) in dimethylformamide (DMF) at 60°C for 12 hours yields the thioether linkage.
Optimization notes:
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Thiol source: Synthesized via cyclization of 2-aminocycloheptanone with cyanothioacetamide under acidic conditions .
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Solvent: DMF enhances nucleophilicity of the thiol group.
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Yield: 78–85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Functionalization of the Cyclohepta[b]Pyridine Moiety
The 3-cyano-substituted cyclohepta[b]pyridine component is prepared separately through a seven-membered ring expansion. Cycloheptanone undergoes condensation with ammonium acetate and malononitrile in ethanol under reflux, followed by cyanation using copper(I) cyanide in quinoline at 120°C. X-ray crystallography confirms the boat conformation of the cycloheptane ring, which influences steric interactions during coupling.
Critical data:
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Cyclization catalyst: Piperidine (10 mol%) in ethanol.
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Cyanation efficiency: 92% yield.
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Purity: >99% by HPLC (C18 column, acetonitrile/water 70:30).
Final Assembly and Purification
The pyran and cyclohepta[b]pyridine subunits are coupled via a Mitsunobu reaction using triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) . The crude product is recrystallized from hot ethanol, achieving >95% purity .
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temp |
| Time | 24 hours |
| Workup | Filtration, wash with cold ethanol |
| Final yield | 68% |
Catalytic and Solvent Effects on Yield
Comparative studies highlight the superiority of niobium catalysts over traditional bases like piperidine or K₂CO₃. Solvent-free microwave conditions reduce reaction time from 6 hours (conventional heating) to 1 hour while maintaining 100% conversion . Polar aprotic solvents (e.g., DMF) are avoided in the initial step to prevent diketone polymerization .
Scalability and Industrial Adaptations
Kilogram-scale production utilizes flow reactors for the cyclocondensation step, achieving 94% yield with a residence time of 15 minutes. Continuous extraction with supercritical CO₂ replaces recrystallization, reducing solvent waste by 70%. Regulatory-grade purity (ICH Q3D) is confirmed via ICP-MS for residual metal catalysts.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can yield optimization be achieved?
The synthesis involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key steps include:
- Cyclohepta[b]pyridine core formation : Utilize [3+3] cycloaddition or ring-expansion strategies under reflux with catalysts like KF-alumina (common in pyran derivatives) .
- Thioether linkage : Optimize the reaction between the pyran intermediate and the sulfanylmethyl group using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Yield enhancement : Screen ionic liquids (e.g., [2-aminobenzoato][PF6]) as dual solvent-catalysts to improve regioselectivity and reduce side products .
Q. How can structural integrity be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : Analyze and shifts to verify pyran, cyclohepta[b]pyridine, and dichlorophenyl moieties. For example, the cyclohepta[b]pyridine protons typically appear as multiplet signals at δ 1.5–2.5 ppm .
- X-ray crystallography : Resolve the stereochemistry of the sulfanylmethyl linkage and confirm the fused pyran-cyclohepta[b]pyridine system .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., expected [M+H]+ for C₃₂H₂₈Cl₂N₄O₃S).
Q. What are the primary challenges in purifying this compound?
- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates unreacted dichlorophenyl intermediates .
- Solvent retention : Lyophilization or vacuum drying is critical due to the compound’s hygroscopic nature .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity or biological targets?
- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways for sulfanylmethyl group activation or pyran ring stability .
- Molecular docking : Screen against kinase or GPCR targets (e.g., cyclohepta[b]pyridine derivatives often inhibit tyrosine kinases) .
- ADMET prediction : Assess logP (>3.5) to anticipate high membrane permeability but potential hepatotoxicity .
Q. How should structural analogues be designed for structure-activity relationship (SAR) studies?
- Modify substituents : Replace the 3,4-dichlorophenyl group with fluorophenyl or methoxyphenyl to study electronic effects on bioactivity .
- Core variations : Substitute the cyclohepta[b]pyridine with a smaller pyrido[4,3-d]pyrimidine ring to evaluate steric impacts .
Q. How can contradictory bioactivity data across similar compounds be resolved?
- Meta-analysis : Compare IC₅₀ values of analogues (e.g., antimicrobial activity ranges from 2–50 µM depending on substituents) .
- Experimental controls : Standardize assays (e.g., broth microdilution for antimicrobial studies) to minimize variability in reported data .
Q. What strategies mitigate challenges in scaling up synthesis?
- Flow chemistry : Optimize exothermic steps (e.g., cyclocondensation) using continuous reactors to improve heat dissipation .
- Catalyst recycling : Immobilize ionic liquid catalysts on silica supports for reuse in multi-batch syntheses .
Q. How can impurities from structurally similar intermediates be identified?
- HPLC-MS : Detect trace impurities (e.g., des-cyano byproducts) using a C18 column with 0.1% formic acid in acetonitrile/water .
- 2D NMR : Assign NOESY correlations to distinguish between positional isomers in the cyclohepta[b]pyridine system .
Methodological Notes
- References to key evidence : Synthesis protocols , structural analysis , and computational design are prioritized.
- Excluded sources : Commercial data (e.g., BenchChem in ) are omitted per requirements.
- Data tables : For SAR studies, cross-reference substituent variations and bioactivity trends from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
